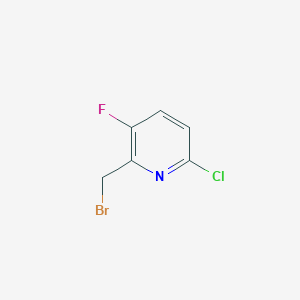

2-(Bromomethyl)-6-chloro-3-fluoropyridine

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are cornerstones of modern organic chemistry, forming the structural basis for a multitude of compounds across various industries. nbinno.comlifechemicals.com The pyridine nucleus is a six-membered heteroaromatic ring that is found in essential natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids. lifechemicals.comnih.gov This fundamental scaffold is also present in a significant portion of FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.comnih.gov

The utility of pyridine derivatives stems from their unique chemical properties. The nitrogen atom in the ring imparts basicity and influences the electronic distribution, making the ring electron-deficient compared to benzene (B151609). nih.gov This electronic nature dictates its reactivity, generally favoring nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position under specific conditions. nih.gov These characteristics, combined with the ability to act as ligands for metal catalysts and as a scaffold for introducing diverse functionalities, make pyridine derivatives indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nbinno.comnih.gov

Table 1: Applications of Pyridine Derivatives

| Field | Examples of Applications |

|---|---|

| Pharmaceuticals | Core structure in drugs for infectious diseases, inflammation, oncology, and nervous system disorders. nih.gov Acts as a bioisostere for phenyl rings and as a hydrogen bond acceptor. nbinno.com |

| Agrochemicals | Key component in herbicides, insecticides, and fungicides. fluoromart.com |

| Materials Science | Used in the development of functional nanomaterials and as ligands for organometallic compounds. nih.gov |

| Catalysis | Employed in asymmetric catalysis and as ligands for transition metal catalysts in industrial processes. nih.govstudysmarter.co.uk |

Importance of Halogenated Pyridines as Versatile Building Blocks

Halogenated heterocycles, and specifically halogenated pyridines, are of paramount importance as intermediates in synthetic chemistry. The incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the pyridine ring serves two primary purposes: it modulates the physicochemical and biological properties of the final molecule and provides reactive handles for further chemical transformations. fluoromart.comnih.gov

The presence of electron-withdrawing halogen atoms further deactivates the pyridine ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is particularly useful, as halogens can be displaced by a wide range of nucleophiles to introduce new functional groups. Furthermore, the carbon-halogen bond is a key platform for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing complex molecular architectures. nih.gov

The regioselective synthesis of halopyridines can be challenging, often requiring harsh conditions for direct halogenation due to the electron-deficient nature of the pyridine ring. nih.govnih.govyoutube.com Consequently, significant research has been dedicated to developing milder and more selective methods for their preparation, including strategies involving pyridine N-oxides or directed metalation. nih.govresearchgate.net The availability of these versatile building blocks is crucial for medicinal chemists in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity. nih.gov

Contextualizing 2-(Bromomethyl)-6-chloro-3-fluoropyridine within Contemporary Halogenated Pyridine Research

Within the broad class of halogenated pyridines, This compound emerges as a highly functionalized and synthetically valuable building block. Its structure is characterized by a pyridine core bearing three distinct halogen substituents and a reactive bromomethyl group.

Table 2: Structural Features of this compound

| Position | Substituent | Chemical Functionality |

|---|---|---|

| 2 | -CH₂Br (Bromomethyl) | An alkylating agent, reactive towards various nucleophiles (e.g., amines, thiols, alcohols). |

| 3 | -F (Fluoro) | Modulates electronic properties, enhances metabolic stability and binding affinity in drug candidates. fluoromart.comresearchgate.net |

| 6 | -Cl (Chloro) | A site for nucleophilic aromatic substitution or cross-coupling reactions. |

This specific arrangement of functional groups makes this compound a trifunctional intermediate, offering multiple, distinct points for chemical modification. The bromomethyl group at the 2-position is particularly reactive, readily undergoing substitution reactions to introduce a side chain. The chlorine atom at the 6-position and the fluorine at the 3-position provide additional sites for diversification. The presence of multiple halogens can significantly influence the compound's reactivity and the properties of its derivatives. For instance, fluorinated pyridines often exhibit reduced basicity compared to their non-fluorinated analogs. fluoromart.com

Contemporary research focuses on the development of complex, highly substituted heterocyclic compounds for applications in drug discovery and agrochemicals. nih.govresearchgate.net Compounds like this compound are designed to be versatile intermediates that allow chemists to efficiently construct libraries of complex molecules. Its unique combination of a reactive alkyl halide and two different ring halogens allows for sequential and regioselective reactions, providing a powerful tool for accessing novel chemical space in the search for new bioactive agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-chloro-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRHFURSUUQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269787 | |

| Record name | 2-(Bromomethyl)-6-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227509-98-9 | |

| Record name | 2-(Bromomethyl)-6-chloro-3-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227509-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-6-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 6 Chloro 3 Fluoropyridine and Analogues

Strategies for Halogenation of Pyridine (B92270) Ring Systems

The regiocontrolled incorporation of halogen atoms onto a pyridine ring is a critical step in the synthesis of compounds like 2-(bromomethyl)-6-chloro-3-fluoropyridine. The electronic deactivation of the ring by the nitrogen atom generally directs electrophilic substitution to the 3- and 5-positions. quimicaorganica.orgyoutube.com However, achieving specific substitution patterns, especially with multiple different halogens, requires specialized techniques.

The introduction of a fluorine atom at the 3-position of the pyridine ring is a key structural feature. Various methods have been developed to achieve this transformation, often relying on either the construction of the fluorinated ring from acyclic precursors or the direct fluorination of a pre-existing pyridine ring.

One notable approach involves a Rh(III)-catalyzed C–H functionalization to construct multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the one-step preparation of 3-fluoropyridines with a variety of substituents and demonstrates high regioselectivity, particularly with terminal alkynes. nih.gov Another strategy utilizes a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to yield diversely substituted 3-fluoropyridines. nih.govacs.org

Traditional methods for synthesizing 3-fluoropyridines often involve the Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate. acs.org Other techniques include electrophilic fluorination of organometallic pyridine derivatives, deoxofluorination, and nucleophilic substitution reactions. acs.org The development of transition metal-catalyzed and electrochemical fluorination methods has significantly advanced the field, offering higher regioselectivity and yields. numberanalytics.com

Table 1: Selected Methods for the Synthesis of 3-Fluoropyridines

| Method | Starting Materials | Catalyst/Reagent | Key Features |

| Rh(III)-Catalyzed C–H Functionalization nih.gov | α-fluoro-α,β-unsaturated oximes, alkynes | [Cp*RhCl2]2/metal acetate | One-step synthesis, high regioselectivity with terminal alkynes. |

| Photoredox-Mediated Coupling nih.govacs.org | α,α-difluoro-β-iodoketones, silyl enol ethers | fac-Ir(ppy)3, blue LED | One-pot condensation with ammonium acetate, good diversity. |

| Balz-Schiemann Reaction acs.org | 3-Aminopyridine | HBF4, NaNO2 | Traditional method via diazonium salt. |

| Nucleophilic Fluorination chemicalbook.com | 3-Chloropyridine | CsF, HF | Low yield, demonstrates reactivity of fluoride (B91410) source. |

Achieving regioselective chlorination and bromination of the pyridine ring often requires overcoming the inherent reactivity patterns of the heterocycle. Directed metalation, where a substituent guides a metalating agent to a specific position, is a powerful strategy. nih.gov For instance, the presence of a directing group can facilitate metalation and subsequent trapping with a halogen electrophile to achieve substitution at otherwise inaccessible positions. nih.gov

Pyridine N-oxides are versatile intermediates for regioselective halogenation. nih.govresearchgate.net The N-oxide activates the 2- and 4-positions towards nucleophilic attack and the 3- and 5-positions towards electrophilic attack. researchgate.net For example, regioselective bromination of fused pyridine N-oxides at the C2-position can be achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. Similarly, treatment of pyridine N-oxides with reagents like POBr3 can lead to bromination.

Recent advances have focused on developing methods that avoid harsh conditions. An electrochemical bromination protocol has been developed that utilizes directing groups, such as an amino group, to control regioselectivity at the meta-position using inexpensive and safe bromine salts at room temperature. acs.org Another innovative approach uses designed phosphine (B1218219) reagents to achieve 4-selective halogenation of pyridines through the formation of reactive phosphonium (B103445) salts. nih.govchemrxiv.org

Copper-catalyzed ortho-chlorination of arenes directed by a pyridine group has also been reported, showcasing the utility of transition metals in directing C-H functionalization. researchgate.net

Table 2: Regioselective Chlorination and Bromination Strategies for Pyridines

| Method | Substrate | Reagents/Catalyst | Position Selectivity |

| Directed ortho-Metalation nih.gov | Substituted Pyridine | Strong base, Halogen source | Dependent on directing group |

| N-Oxide Activation | Fused Pyridine N-Oxide | p-Ts2O, TBABr | C2-position |

| Electrochemical Bromination acs.org | 2-Aminopyridine | TBABr, LiClO4 | C5-position (meta to amino) |

| Designed Phosphine Reagents nih.govchemrxiv.org | Unactivated Pyridines | Specialized Phosphines, LiCl | C4-position |

| Copper-Catalyzed C-H Chlorination researchgate.net | Pyridine-directed Arenes | Copper catalyst | Ortho to directing group |

The inherent electronic deficiency of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions like strong acids and high temperatures, which can lead to mixtures of regioisomers. nih.govchemrxiv.orgnih.gov A significant challenge is the selective halogenation at the C3 and C5 positions due to the low reactivity of pyridine towards electrophilic substitution. digitellinc.com

To overcome these challenges, a novel strategy involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.orgnih.gov In this approach, the pyridine is temporarily converted into a more reactive acyclic Zincke imine intermediate. chemrxiv.orgnih.gov These intermediates undergo highly regioselective halogenation at the C3-position under mild conditions with N-halosuccinimides. chemrxiv.orgnih.gov This method has proven effective for a broad range of substrates, including complex pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov

Another strategy to control regioselectivity is through the use of directing groups. acs.org For example, an amino group at the 2-position can direct bromination to the 5-position. acs.org The development of specialized reagents, such as designed phosphines for 4-halogenation, also addresses the challenge of regioselectivity. nih.gov Computational studies are increasingly being used to understand the mechanisms of these reactions and predict regioselectivity, providing a framework for further reaction development. digitellinc.com

Approaches for Introducing the Bromomethyl Moiety

The final key structural element is the bromomethyl group at the 2-position. This is typically introduced by the bromination of a pre-existing methyl group on the pyridine ring.

Free radical bromination is a common method for the side-chain halogenation of alkyl-substituted aromatic compounds. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and uses a brominating agent like N-bromosuccinimide (NBS). daneshyari.comgoogle.com

The regioselectivity of radical bromination on unsymmetrical dimethylpyridines can be complex. daneshyari.com The reaction conditions, particularly the solvent, can significantly influence the outcome. Non-polar solvents like carbon tetrachloride and benzene (B151609) favor free radical bromination of the side chain, while polar solvents can promote nuclear bromination. daneshyari.com For picolines (methylpyridines), the reactivity of the methyl group towards radical bromination can be influenced by its position on the ring. daneshyari.comsci-hub.se While 2- and 4-methylpyridines can undergo side-chain bromination, the bromination of 3-methylpyridine (B133936) with NBS can sometimes lead to ring substitution instead. daneshyari.com

To improve the selectivity and yield of the desired monobrominated product and minimize the formation of dibromomethyl derivatives, careful control of reaction conditions is necessary. sci-hub.se This includes the choice of solvent, temperature, and the stoichiometry of the brominating agent. daneshyari.comsci-hub.se

Table 3: Conditions for Radical Bromination of Methylpyridines

| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Key Observation |

| 2-Methylpyridine daneshyari.com | NBS | AIBN, reflux | CCl4 | Side-chain bromination occurs. |

| 3-Methylpyridine daneshyari.com | NBS | AIBN, reflux | CCl4 | Ring substitution can be a competing reaction. |

| Various Methylpyridines sci-hub.se | NBS | AIBN, Halogen lamp | Benzene, CH2Cl2 | Solvent choice affects selectivity between mono- and di-bromination. |

| Pyridine Derivatives google.com | NBS or DBDMH | Radical Initiator (e.g., AIBN) | Chlorobenzene, Cyclohexane | General method for side-chain bromination. |

Beyond the radical bromination of methylpyridines, other methods can be employed to introduce a bromomethyl group. These often involve the reaction of an aromatic ring with a reagent that delivers the -CH2Br unit.

The bromomethylation of aromatic compounds can be achieved using a combination of formaldehyde (B43269) (or a source like paraformaldehyde) and hydrogen bromide. manac-inc.co.jpsciencemadness.org Acid catalysts such as zinc chloride or sulfuric acid can be added to facilitate the reaction, especially for less reactive substrates. manac-inc.co.jp

Specialized bromomethylating reagents have also been developed. For instance, 4-chlorobutyl (bromomethyl) ether, in the presence of a Lewis acid catalyst, can effectively bromomethylate aromatic hydrocarbons. manac-inc.co.jp While these methods are more commonly applied to electron-rich aromatic systems, they represent a potential alternative route for the functionalization of heterocyclic compounds. Another approach involves the bromomethylation of thiols using paraformaldehyde and HBr in acetic acid, which generates bromomethyl sulfides as useful synthetic intermediates. rsc.org While not a direct method for pyridine bromomethylation, it highlights the use of formaldehyde/HBr systems.

In some cases, a two-step sequence involving hydroxymethylation followed by conversion of the hydroxyl group to a bromide can be employed. For example, 2-(hydroxymethyl)pyridine can be converted to 2-(bromomethyl)pyridine. daneshyari.comchemicalbook.com

Preparation of Pyridinecarbohydroximoyl Bromides

Pyridinecarbohydroximoyl halides are stable precursors for nitrile oxides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions. tandfonline.com A convenient and straightforward procedure for the synthesis of pyridinecarbohydroximoyl bromides involves the reaction of a corresponding pyridine amide oxime with sodium nitrite (B80452) in a solution of hydrobromic acid at 0°C. tandfonline.com This method circumvents the need for direct halogenation of aldoximes using reagents like N-bromosuccinimide. tandfonline.com

The reaction proceeds by treating the amide oxime with sodium nitrite in an acidic medium (HBr) to generate the hydroximoyl bromide. tandfonline.com The products are typically isolated in good to excellent yields and can be stored for extended periods, although some, like 3-pyridinecarbohydroximoyl bromide, require storage at 0°C in the dark. tandfonline.com

Table 1: Synthesis of Pyridinecarbohydroximoyl Halides

| Starting Amide Oxime | Acid | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Pyridinecarboxamide oxime | HCl | 2-Pyridinecarbohydroximoyl chloride | 81 | 126-128 |

| 3-Pyridinecarboxamide oxime | HCl | 3-Pyridinecarbohydroximoyl chloride | 48 | 142-145 |

| 3-Pyridinecarboxamide oxime | HBr | 3-Pyridinecarbohydroximoyl bromide | - | - |

| 4-Pyridinecarboxamide oxime | HBr | 4-Pyridinecarbohydroximoyl bromide | - | 204 |

Data sourced from Kočevar et al. (1988) tandfonline.com

Multi-Step Synthetic Sequences for Functionalized Halogenated Pyridines

The assembly of polysubstituted halogenated pyridines often requires multi-step sequences that strategically introduce substituents onto a pre-existing pyridine core or build the ring from acyclic precursors.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridine rings. znaturforsch.combaranlab.org This method utilizes a directing metalating group (DMG) on the pyridine ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.orgclockss.org This approach is particularly useful for synthesizing substituted pyridine precursors, as the resulting lithiated intermediate can react with a wide range of electrophiles to introduce desired functional groups. clockss.org

The choice of base is critical to avoid nucleophilic addition to the electron-deficient pyridine ring. clockss.org Hindered lithium amides such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used at low temperatures (−78 °C) to ensure clean deprotonation. clockss.org A variety of functional groups can act as DMGs, including amides, carbamates, and halogens, each guiding the metalation to a specific position. harvard.edu For instance, a DMG at the C-2 position typically directs lithiation to the C-3 position. clockss.org

Table 2: Common Directing Metalating Groups (DMGs) in Pyridine Synthesis

| Directing Group (DMG) | Position of DMG | Site of Metalation |

|---|---|---|

| -CONEt₂ | C-2 | C-3 |

| -OCONEt₂ | C-3 | C-2 or C-4 |

| -NHCOtBu | C-2 | C-3 |

| -Cl | C-2 | C-3 |

| -F | C-2 | C-3 |

Information compiled from sources on directed metalation strategies. baranlab.orgclockss.orgharvard.edu

The Hofmann degradation, or Hofmann rearrangement, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. youtube.comkhanacademy.org This reaction provides a valuable route for the synthesis of amino-halopyridines from the corresponding halopyridine carboxamides. google.com Amino-halopyridines are versatile intermediates that can undergo further transformations, such as Sandmeyer reactions, to introduce other functional groups.

The reaction is typically carried out by treating the pyridine carboxamide with bromine in an aqueous solution of a strong base, such as sodium hydroxide. google.com This generates a hypobromite (B1234621) species in situ, which reacts with the amide. youtube.com The key step involves the rearrangement of an isocyanate intermediate, which is then hydrolyzed to yield the primary amine and carbon dioxide. youtube.com The process is a "degradation" in the sense that the carbonyl carbon of the amide is removed. youtube.com A patent for this method describes the preparation of aminopyridine bromides with yields of approximately 50-53%. google.com

Table 3: Example of Hofmann Degradation for Amino-Halopyridine Synthesis

| Starting Material | Reagents | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 6-Bromo-2-pyridine carboxamide | NaOH, Br₂, H₂O | 2-Amino-6-bromopyridine | 53.2 | 99.0 |

Data sourced from patent CN101704781B. google.com

Direct catalytic C-H functionalization has emerged as a highly efficient and atom-economical method for synthesizing complex molecules. nih.gov In the context of fluoropyridine synthesis, rhodium(III)-catalyzed C-H activation provides a powerful tool for constructing multi-substituted 3-fluoropyridines. nih.gov This approach involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov The methodology is robust, tolerating a variety of alkyl, aryl, and heteroaryl substituents on both coupling partners. nih.gov

A key advantage of this method is its high regioselectivity, particularly with terminal alkynes, which couple efficiently to provide single regioisomers of the 3-fluoropyridine (B146971) products. nih.gov The reactions can be conveniently set up in the air on a benchtop, adding to their practical utility. nih.gov Another strategy for late-stage functionalization involves the direct fluorination of a pyridine C-H bond, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluorine atom. nih.govacs.org Given that the C-F bond is a good leaving group in SNAr reactions on electron-deficient rings, this two-step sequence allows for the introduction of a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles. nih.govacs.org

Table 4: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

| α-Fluoro-α,β-unsaturated Oxime | Alkyne | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| (E)-1-(4-methoxyphenyl)-2-fluoroprop-2-en-1-one oxime | 1,2-diphenylethyne | [CpRhCl₂]₂/AgOAc | Ethyl Acetate | 2,4-diphenyl-3-fluoro-6-(4-methoxyphenyl)pyridine |

| (E)-2-fluoro-1-phenylethan-1-one oxime | 1-phenyl-1-propyne | [CpRhCl₂]₂/CsOAc | Ethyl Acetate | 3-fluoro-2-methyl-4,6-diphenylpyridine |

Data represents examples of the reaction scope discussed by Xiong et al. nih.gov

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry places increasing emphasis on developing environmentally benign and efficient processes. Advanced methodologies like microwave-assisted synthesis contribute significantly to these "green chemistry" goals.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions and improving yields. rsc.org The application of microwave irradiation in the synthesis of pyridines and other nitrogen-containing heterocycles often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher product purity. rsc.orgrsc.org

One example is the microwave-assisted Bohlmann-Rahtz pyridine synthesis, which allows for the one-pot preparation of tri- or tetrasubstituted pyridines at 170°C in as little as 10-20 minutes. organic-chemistry.org This method consistently produces superior yields compared to conventional conductive heating in a sealed tube. organic-chemistry.org The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. rsc.org This technique is not only energy-efficient but can also enable solvent-free reactions, further enhancing its environmental credentials. organic-chemistry.org

Table 5: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

| Reaction Type | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Microwave (170°C, DMSO) | 20 min | 98 |

| Bohlmann-Rahtz Synthesis | Conventional Heating (Sealed Tube) | 24 h | Lower than MW |

| Triazolo[1,5-a]pyridine Synthesis | Microwave (100°C, EtOH) | 15 min | 92 |

| Triazolo[1,5-a]pyridine Synthesis | Conventional Heating | Slower | Lower than MW |

Comparative data sourced from Bagley et al. (2002) and Al-Zaydi (2020). rsc.orgorganic-chemistry.org

Continuous Flow Synthesis Applications for Halogenated Pyridines

Continuous flow chemistry and microreactor technology have emerged as powerful tools for the synthesis of halogenated organic compounds, offering significant advantages over traditional batch processing. rsc.orgsioc-journal.cn These benefits, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and scalability, are particularly relevant for halogenation reactions, which are often highly exothermic and can involve hazardous reagents like elemental halogens. rsc.orgsioc-journal.cn The application of continuous flow methodologies to the synthesis of halogenated pyridines allows for safer handling of toxic and corrosive materials and often leads to improved reaction efficiency and selectivity. rsc.org

The synthesis of complex halogenated pyridines, such as this compound, involves multiple halogenation steps, each with its own set of challenges. Continuous flow systems provide a robust platform to address these challenges. For instance, gas-liquid reactions, such as those involving chlorine gas, are significantly enhanced in flow reactors due to the increased interfacial area and rapid mixing, leading to better efficiency and selectivity. rsc.org Similarly, photochemical halogenations, which can be used for side-chain brominations, are accelerated in microreactors because the small channel dimensions ensure uniform and intense irradiation of the reaction mixture. rsc.org

Research in this area has demonstrated the successful application of flow chemistry to various halogenation reactions on pyridine and other aromatic rings. Lithiated pyridine species, which are often unstable in batch reactions, can be effectively generated and trapped with electrophiles in continuous flow systems, allowing for divergent functionalization with good yields. rsc.org The precise temperature and residence time control in microreactors is crucial for managing these highly reactive intermediates. rsc.org

Furthermore, the N-oxidation of pyridine derivatives has been efficiently carried out in continuous flow packed-bed microreactors, achieving high yields and demonstrating excellent stability over extended periods of continuous operation. organic-chemistry.org This approach offers a safer and greener alternative to conventional batch methods. organic-chemistry.org While a specific, integrated continuous flow synthesis for this compound is not extensively detailed in the literature, the principles and established protocols for the continuous flow halogenation of pyridines and related compounds provide a clear pathway for its potential development.

The following table summarizes representative examples of halogenation reactions of aromatic compounds conducted under continuous flow conditions, illustrating the typical parameters and outcomes that could be adapted for the synthesis of halogenated pyridine analogues.

| Substrate | Halogenating Agent | Catalyst/Conditions | Reactor Type | Residence Time | Product | Yield (%) |

| Toluene Derivative | Cl₂ in CHCl₃ | Hg lamp (150 W) | Photoreactor | ~15 min | Benzylic Chlorinated Product | - |

| Benzylic Compounds | Br₂ in CCl₄ | 360 nm LED (1.95 W) | Glass Chip Microreactor | Seconds to minutes | Benzylic Brominated Products | - |

| Carbonyl Compound Enolate | N-Fluorobenzenesulfonimide (NFSI) | -78 °C to RT | Microreactor | - | α-Fluorinated Carbonyl | >50% (improved conversion) |

| Pyridine Derivatives | H₂O₂ | Titanium Silicalite (TS-1) | Packed-bed Microreactor | - | Pyridine N-oxides | up to 99% |

| 1,3,5-Trifluorobenzene | Br₂ | FeBr₃ (in situ) | Microreactor | Minutes | 1-Bromo-2,4,5-trifluorobenzene | High |

Reactivity and Chemical Transformations of 2 Bromomethyl 6 Chloro 3 Fluoropyridine

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group at the C2 position of the pyridine (B92270) ring is a potent electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the substitution process.

The carbon atom of the bromomethyl group is highly susceptible to attack by a variety of heteroatom nucleophiles, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. Bromine is an excellent leaving group, facilitating the displacement by both strong and moderate nucleophiles.

Common nucleophiles that readily react with this site include:

Amines: Primary and secondary amines, both aliphatic and aromatic, can displace the bromide to form the corresponding aminomethylpyridine derivatives. These reactions are fundamental in building more complex molecular scaffolds.

Thiols: Thiolates (RS⁻) are potent nucleophiles that react efficiently to yield thioethers. These sulfur-containing compounds are valuable intermediates in medicinal chemistry and materials science.

Alkoxides: Alkoxides (RO⁻) can be used to form ether linkages, although care must be taken to control the reaction conditions to avoid potential side reactions such as elimination or competing aromatic substitution.

The general scheme for this transformation is illustrated below:

A particularly important transformation of the bromomethyl group is its conversion to an azidomethyl group. This is typically achieved through a nucleophilic substitution reaction with an azide (B81097) salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. beilstein-journals.orgbeilstein-journals.org The resulting 2-(azidomethyl)-6-chloro-3-fluoropyridine is a stable precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.gov

This reaction provides a highly efficient and modular approach to synthesizing 1,2,3-triazole-linked compounds. beilstein-journals.org The triazole ring serves as a robust and biologically stable linker in various applications, including drug discovery and bioconjugation. sigmaaldrich.com The stability and versatility of the azidomethyl derivative make it a key building block for creating libraries of complex molecules. beilstein-journals.orgbeilstein-journals.org

The efficiency and selectivity of nucleophilic substitution at the bromomethyl position are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and temperature.

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt while leaving the anion relatively free, thereby enhancing its nucleophilicity.

Base: In reactions involving nucleophiles that require deprotonation (e.g., thiols or some amines), a non-nucleophilic base is often added. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or tertiary amines (e.g., triethylamine, diisopropylethylamine) are commonly employed to facilitate the reaction without competing with the primary nucleophile.

Temperature: These reactions are often performed at room temperature or with gentle heating. Higher temperatures can sometimes lead to side reactions or decomposition.

Phase-transfer catalysis can also be employed to facilitate reactions between a nucleophile in an aqueous phase and the substrate in an organic phase, enhancing reaction rates and yields.

| Parameter | Influence on SN2 Reaction | Typical Conditions |

|---|---|---|

| Solvent | Enhances nucleophilicity of the attacking species. | DMF, Acetonitrile, DMSO (Polar Aprotic) |

| Base | Deprotonates protic nucleophiles (e.g., thiols, secondary amines). | K₂CO₃, Cs₂CO₃, Et₃N (Non-nucleophilic) |

| Temperature | Controls reaction rate and minimizes side reactions. | 0 °C to 50 °C |

| Catalyst | Can be used in biphasic systems to improve reactant mixing. | Phase-Transfer Catalysts (e.g., TBAB) |

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Ring Halogens

The pyridine ring of 2-(bromomethyl)-6-chloro-3-fluoropyridine is electron-deficient due to the electronegativity of the nitrogen atom and the inductive effects of the halogen and bromomethyl substituents. wikipedia.org This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a pathway distinct from the SN2 reactions at the side chain. wikipedia.orgopenstax.org

The pyridine ring possesses two potential sites for SNAr: the chlorine atom at the C6 position and the fluorine atom at the C3 position. The relative reactivity of these sites is governed by two main factors: the position of the halogen relative to the ring nitrogen and the intrinsic leaving group ability in SNAr reactions.

Positional Activation: The nitrogen atom in the pyridine ring can effectively stabilize the negative charge of the intermediate Meisenheimer complex, but only when the nucleophilic attack occurs at the ortho (C2, C6) or para (C4) positions. wikipedia.orgyoutube.com In this compound, the chlorine atom is at the C6 position (ortho to the nitrogen), which is an activated position. The fluorine atom is at the C3 position (meta to the nitrogen), which is not activated by the ring nitrogen. openstax.org Therefore, nucleophilic attack is strongly favored at the C6 position.

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group. masterorganicchemistry.comstackexchange.comyoutube.com The reactivity order for halogens in SNAr is generally F > Cl ≈ Br > I. wikipedia.orgnih.govchemrxiv.org This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the anionic intermediate. masterorganicchemistry.comstackexchange.com

Despite fluorine's superior intrinsic reactivity as a leaving group in SNAr, the positional activation is the dominant factor in this molecule. nih.gov Nucleophilic attack will preferentially occur at the C6 position to displace the chlorine atom, as this allows for resonance stabilization of the Meisenheimer complex by the electronegative nitrogen atom. Selective substitution of the 3-fluoro group can be achieved, but it typically requires more forcing conditions or specific catalytic systems. nih.gov

| Position | Halogen | Activation by Ring Nitrogen | Relative Reactivity in SNAr |

|---|---|---|---|

| C6 | Chlorine | High (Ortho position) | More Reactive |

| C3 | Fluorine | Low (Meta position) | Less Reactive |

A broad range of nucleophiles can participate in SNAr reactions with activated halogenated pyridines. nih.gov The electron-deficient nature of the this compound ring facilitates reactions with various nucleophiles, primarily at the C6 position. Common classes of nucleophiles include:

Oxygen Nucleophiles: Alkoxides and phenoxides react to form ethers. Hydroxide can be used to introduce a hydroxyl group, leading to the corresponding pyridone. openstax.org

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nucleophiles for synthesizing aminopyridines. youtube.com

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for these reactions, yielding aryl thioethers. youtube.com

Carbon Nucleophiles: While less common, certain stabilized carbanions (e.g., enolates) can also act as nucleophiles in SNAr reactions.

The choice of nucleophile and reaction conditions allows for the selective functionalization of the pyridine core, complementing the reactivity of the bromomethyl side chain. mdpi.com This dual reactivity makes this compound a versatile building block for constructing diverse and complex heterocyclic structures.

Mechanistic Considerations and Reaction Conditions for SNAr

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for halogenated pyridines. uci.edu Unlike benzene (B151609), the pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack without the absolute requirement for strong electron-withdrawing groups, although their presence enhances reactivity. uci.eduresearchgate.net The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

Mechanism:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, the chloro or fluoro substituent). This attack is regioselective, favoring the positions ortho and para (positions 2, 4, and 6) to the ring nitrogen. uci.eduyoutube.com This step is typically the rate-determining step and leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻ or F⁻). The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. rsc.org This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to the initial nucleophilic attack.

Reaction Conditions:

The conditions for SNAr reactions on chlorofluoropyridines can be tailored based on the nucleophile and the desired outcome. The choice of solvent, temperature, and base (if necessary) are critical parameters.

| Nucleophile | Solvent | Temperature | Notes |

| Amines | DMSO, THF, Pyridine | Room Temp. to 80°C | Reactions with amines are common to form aminopyridines. The reaction may require a base like Cs₂CO₃ to neutralize the generated acid. uci.edursc.org |

| Alkoxides (e.g., CH₃O⁻) | Corresponding Alcohol (e.g., CH₃OH), DMSO | Varies | Used to introduce ether functionalities onto the pyridine ring. uci.edu |

| Phosphines | Elevated Temperatures | Ambient to 50°C | Can form N-phosphonium pyridinium (B92312) intermediates, which are highly reactive. nih.gov |

| Thiols | Polar aprotic solvents | Varies | Leads to the formation of pyridyl sulfides. |

For this compound, nucleophilic attack would preferentially occur at the C-6 position due to the para-relationship with the ring nitrogen, leading to the displacement of the chloride. The electron-withdrawing effect of the fluorine at C-3 and the bromomethyl group at C-2 would further activate the ring towards this substitution.

Organometallic Cross-Coupling Reactions of Halogenated Pyridines

The halogen substituents on this compound serve as excellent handles for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal and materials chemistry for constructing complex molecular architectures. nih.gov

Suzuki-Miyaura Cross-Coupling: Principles and Applications

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. yonedalabs.commdpi.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the pyridine, forming a Pd(II) intermediate. The reactivity of aryl halides for this step is typically I > Br > OTf >> Cl. yonedalabs.com

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base (like K₃PO₄, Na₂CO₃, or Cs₂CO₃) to activate the boronic acid. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com

For this compound, the chloro group at the C-6 position is the primary site for Suzuki-Miyaura coupling, as the C-Br bond of the bromomethyl group is typically more susceptible to nucleophilic substitution than oxidative addition under these conditions.

The Suzuki-Miyaura reaction enables the coupling of the 6-chloro-3-fluoropyridin-2-yl)methyl moiety with a diverse array of aryl and heteroaryl boronic acids or their ester derivatives. This allows for the synthesis of complex biaryl and heterobiaryl structures. nih.gov While 2-halopyridines can be challenging substrates due to potential catalyst inhibition by the nitrogen lone pair, significant progress has been made using specialized catalytic systems. researchgate.netnih.gov

Examples of Suzuki-Miyaura Coupling Partners for Halopyridines:

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | Aryl-substituted pyridine nih.gov |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | Electron-rich biaryl nih.gov |

| Furan-2-yltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | Heteroaryl-substituted pyridine nih.gov |

| Pyridine-3-boronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | Bipyridine derivative acs.org |

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when coupling less reactive chloro-pyridines. nih.govresearchgate.net

An alternative to organoboron compounds is the use of organozinc reagents in Negishi cross-coupling. Pyridylzinc reagents are often more reactive than their boronate counterparts and can be effective in couplings where Suzuki reactions are sluggish. nih.gov

Preparation:

Pyridylzinc reagents are typically prepared through two main routes:

Halogen-Metal Exchange: A halopyridine is treated with a strong base like n-butyllithium at low temperatures, followed by transmetalation with a zinc halide (e.g., ZnCl₂). This method's requirement for cryogenic conditions and strong bases limits its functional group tolerance. nih.govsci-hub.st

Direct Insertion of Activated Zinc: A more practical route involves the direct oxidative addition of highly activated zinc metal (often called Rieke® Zinc) to a bromopyridine or chloropyridine. nih.gov This method tolerates a wider range of functional groups like esters and nitriles.

For a molecule like this compound, the 6-chloro position could be converted into a pyridylzinc halide via direct insertion of active zinc.

Reactivity:

Once formed, the pyridylzinc reagent is a potent nucleophile in palladium- or nickel-catalyzed cross-coupling reactions with various electrophiles, including aryl, heteroaryl, and vinyl halides. These reactions often proceed under mild conditions, sometimes even at room temperature. nih.gov They are particularly useful for overcoming the instability issues associated with some 2-pyridylboron reagents. nih.gov

The success of cross-coupling reactions involving chloropyridines is highly dependent on the catalytic system. The oxidative addition of a Pd(0) species to the C-Cl bond is often the rate-limiting step due to the bond's strength. yonedalabs.com Therefore, highly active catalysts are required.

Catalysts and Ligands:

Palladium Precursors: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂. nih.govnih.gov

Ligands: The choice of ligand is critical. Electron-rich and sterically bulky phosphine (B1218219) ligands are highly effective as they promote both the oxidative addition and the reductive elimination steps.

Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are among the most effective for coupling aryl chlorides. nih.gov They stabilize the Pd(0) species and facilitate the challenging oxidative addition step.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, showing high catalytic activity for coupling unactivated chlorides, often in aqueous media. researchgate.net

Other Phosphines: Ligands like P(t-Bu)₃ and dppf have also been used, though they are sometimes less general for chloroarenes. nih.gov

The electronic and steric properties of the ligand influence the reaction's efficiency. More basic and bulky ligands generally lead to higher catalytic activity for challenging substrates like chloropyridines. acs.orgscite.ai

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the Suzuki and Negishi reactions, the halogen atoms on the pyridine ring can participate in a range of other important transition metal-catalyzed transformations. mit.edunih.gov

| Reaction Name | Metal Catalyst | Coupling Partners | Bond Formed |

| Hiyama Coupling | Palladium | Organosilanes (e.g., R-Si(OMe)₃) | C-C |

| Stille Coupling | Palladium | Organostannanes (e.g., R-SnBu₃) | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkynes | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Palladium, Nickel | Amines, Amides | C-N |

| Heck Coupling | Palladium | Alkenes | C-C |

| Ullmann Condensation | Copper | Alcohols, Amines | C-O, C-N |

These methodologies provide alternative pathways to functionalize the this compound core, offering access to a wide variety of derivatives by forming bonds to carbon, nitrogen, oxygen, and other elements. mit.edursc.org For instance, Hiyama coupling using organosilanes offers a less toxic alternative to Stille coupling. researchgate.net

Functionalization Strategies Employing Organomagnesium and Organozinc Reagents

The functionalization of halogenated pyridines using organometallic reagents, such as organomagnesium (Grignard) and organozinc compounds, is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. In the case of this compound, the primary sites for reaction are the highly reactive bromomethyl group and the chloro-substituted carbon on the pyridine ring.

Organomagnesium reagents are powerful nucleophiles that can readily displace the bromide from the methyl side chain. This reaction typically proceeds via an SN2 mechanism to form a new C-C bond, extending the side chain. While specific studies on this compound are not extensively documented in publicly accessible literature, analogous cross-coupling reactions of chloropyridines with Grignard reagents, often catalyzed by transition metals like cobalt or iron, have been established. These reactions generally target the C-Cl bond on the pyridine ring. The outcome of the reaction with the target molecule would depend heavily on the reaction conditions. A low-temperature, non-catalyzed reaction would likely favor substitution at the more reactive bromomethyl position. In contrast, the presence of a suitable transition metal catalyst, such as palladium or nickel, could facilitate cross-coupling at the C6-chloro position.

Organozinc reagents offer a milder alternative to Grignard reagents and are known for their high functional group tolerance. Their preparation from an organic halide and metallic zinc allows for a wide variety of structures. The coupling of organozinc reagents with substrates like this compound would also be expected to occur at the bromomethyl site. These reactions, often performed under Negishi cross-coupling conditions with a palladium or nickel catalyst, are highly efficient. The chemoselectivity between the C-Br bond of the side chain and the C-Cl bond of the ring is a critical consideration. Generally, the benzylic-type bromide is significantly more reactive towards oxidative addition to a low-valent metal center than an aryl chloride, suggesting that functionalization will preferentially occur at the side chain.

Below is a hypothetical data table illustrating the potential outcomes of such functionalization, based on established reactivity principles of similar compounds.

| Reagent Type | Specific Reagent | Catalyst | Expected Product | Predominant Reaction Site |

| Organomagnesium | Phenylmagnesium bromide | None (at low temp.) | 2-(Phenylmethyl)-6-chloro-3-fluoropyridine | Bromomethyl Group |

| Organomagnesium | Methylmagnesium chloride | Fe(acac)₃ | 2-(Bromomethyl)-6-methyl-3-fluoropyridine | C6-Chloro Position |

| Organozinc | Ethylzinc bromide | Pd(PPh₃)₄ | 2-(Propyl)-6-chloro-3-fluoropyridine | Bromomethyl Group |

| Organozinc | Vinylzinc chloride | NiCl₂(dppp) | 2-(Allyl)-6-chloro-3-fluoropyridine | Bromomethyl Group |

This table is illustrative and based on general principles of organometallic cross-coupling reactions.

Oxidation and Reduction Pathways of the Pyridine Nucleus and Side Chains

The oxidation of the pyridine nitrogen to an N-oxide is a fundamental transformation that alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common reagents. masterorganicchemistry.com

For this compound, the direct oxidation of the ring nitrogen would yield this compound N-oxide. The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature. The electron-withdrawing nature of the halogen substituents on the pyridine ring decreases the nucleophilicity of the nitrogen atom, potentially requiring slightly harsher conditions (e.g., longer reaction times or gentle heating) compared to an unsubstituted pyridine. The bromomethyl side chain is generally stable under these oxidation conditions, although care must be taken to avoid side reactions.

| Oxidizing Agent | Solvent | Typical Conditions | Product |

| m-CPBA | Dichloromethane (DCM) | 0 °C to room temperature, 12-24 h | This compound N-oxide |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 °C, 12 h | This compound N-oxide |

| Peracetic Acid | Ethyl Acetate (B1210297) | Room temperature, 6-12 h | This compound N-oxide |

This table provides common conditions for pyridine N-oxidation; specific optimization for the target compound may be required.

The resulting N-oxide is a versatile intermediate. The N-oxide group can activate the C2 and C6 positions for nucleophilic substitution and can be readily removed later via deoxygenation, often with reagents like PCl₃ or PPh₃.

Selective reduction within the this compound molecule presents a significant challenge due to the presence of three different carbon-halogen bonds and the pyridine ring itself. The desired transformation dictates the choice of reducing agent and conditions.

Catalytic hydrogenation is a powerful reduction method. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas would likely lead to the reduction of the most labile bond. The C-Br bond in the bromomethyl group is benzylic-like and highly susceptible to hydrogenolysis. Therefore, a primary product would be 2-methyl-6-chloro-3-fluoropyridine. Concurrently, dehalogenation of the chloro group at the C6 position could also occur, especially under more forcing conditions (higher pressure or temperature), leading to 2-methyl-3-fluoropyridine. The C-F bond is generally the most resistant to catalytic hydrogenation.

For selective dehalogenation, specific catalytic systems are often required. For instance, certain palladium catalysts with specific ligands can show selectivity for aryl chlorides over aryl fluorides. However, achieving selectivity between the C6-Cl and the side-chain C-Br would be difficult. Chemical reducing agents could offer alternative selectivities. For example, zinc dust in acetic acid is a classic method for reducing benzylic halides, which might selectively target the bromomethyl group.

| Reduction Method | Reagent/Catalyst | Primary Transformation | Potential Product(s) |

| Catalytic Hydrogenolysis | H₂, Pd/C | C-Br bond cleavage | 2-Methyl-6-chloro-3-fluoropyridine |

| Catalytic Hydrogenolysis (Forcing) | H₂ (high pressure), Pd/C | C-Br and C-Cl cleavage | 2-Methyl-3-fluoropyridine |

| Chemical Reduction | Zn / Acetic Acid | C-Br bond cleavage | 2-Methyl-6-chloro-3-fluoropyridine |

This table outlines plausible reduction pathways based on the known reactivity of the functional groups present.

Regiochemical and Chemoselectivity in Complex Pyridine Transformations

The concepts of regioselectivity and chemoselectivity are paramount when considering reactions involving a multifunctional molecule like this compound. The molecule possesses several potential reaction sites, and predicting the outcome of a given transformation requires an understanding of the electronic and steric influences of each substituent.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the key competing sites are:

The bromomethyl group : This is a highly reactive electrophilic site, prone to SN2 substitution by a wide range of nucleophiles. Its reactivity is enhanced by the adjacent pyridine ring.

The C6-chloro position : This is a site for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the adjacent fluoro group activate this position toward nucleophilic attack.

The C3-fluoro position : The C-F bond is very strong, and the position is less activated for SNAr compared to the C6 position. Thus, it is the least reactive halogen site on the ring.

In general, for nucleophilic attack under non-catalyzed, mild conditions, the high reactivity of the benzylic-type bromide makes the bromomethyl group the most likely site of reaction. For reactions involving organometallic reagents, as discussed in 3.3.3, the same principle applies, with the C-Br bond being more susceptible to oxidative addition than the C-Cl bond.

Regioselectivity comes into play primarily during reactions on the pyridine ring itself. For nucleophilic aromatic substitution, the attack is heavily favored at the positions ortho or para to the ring nitrogen (C2, C4, C6). In this molecule, the C6 position is substituted with a good leaving group (chloride), making it the prime target for SNAr. The electron-withdrawing fluorine atom at C3 further activates the C6 position for attack, more so than it activates the C2 position. Therefore, SNAr reactions with nucleophiles like amines or alkoxides would be expected to occur selectively at C6, displacing the chloride. acs.org

Most Reactive Site: The bromomethyl group for SN2 reactions and oxidative addition.

Secondary Reactive Site: The C6-chloro group for SNAr reactions.

Least Reactive Site: The C3-fluoro group.

This predictable selectivity allows for the stepwise functionalization of the molecule, making it a potentially valuable building block for the synthesis of complex, highly substituted pyridine derivatives.

Utility of 2 Bromomethyl 6 Chloro 3 Fluoropyridine As a Versatile Synthetic Intermediate

Construction of Diverse Complex Organic and Heterocyclic Systems

The unique arrangement of substituents on the 2-(bromomethyl)-6-chloro-3-fluoropyridine scaffold enables its use in the synthesis of a wide array of complex molecules. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols. This allows for the straightforward introduction of diverse side chains.

Following modification of the bromomethyl group, the chloro and fluoro substituents on the pyridine (B92270) ring can be targeted. The chlorine atom at the 6-position is a valuable handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, enabling the connection of the pyridine core to other aromatic or aliphatic systems. This stepwise functionalization is a powerful strategy for assembling intricate, multi-component molecular structures and fused heterocyclic systems. The fluorine atom at the 3-position influences the reactivity of the other positions on the ring, often enhancing the rate of nucleophilic aromatic substitution (SNAr) reactions at the adjacent chloro-substituted carbon. fluoromart.com

Role in the Synthesis of Medicinal Chemistry Scaffolds

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. fluoromart.com Halogenated pyridine derivatives, in particular, are crucial intermediates in the synthesis of pharmacologically active compounds.

This compound is an exemplary precursor for creating advanced pyridine derivatives with potential biological activity. The distinct reactivity of its functional groups allows for controlled, stepwise synthesis pathways. For instance, the bromomethyl group can first react with a desired nucleophile to install a specific pharmacophore. Subsequently, the chloro group can be used for a palladium-catalyzed cross-coupling reaction to introduce another key structural motif. This synthetic flexibility is critical for structure-activity relationship (SAR) studies, where systematic modifications are needed to optimize a compound's therapeutic properties. Fluorinated pyridines, in particular, are sought after in drug design due to the unique physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. fluoromart.com

Table 1: Exemplary Reactions for Bioactive Precursor Synthesis This interactive table showcases the versatility of the bromomethyl group in forming key linkages.

| Nucleophile (Nu-H) | Reagent Type | Resulting Linkage (at C2) | Potential Application Area |

| R-NH₂ | Primary Amine | -CH₂-NH-R | Kinase Inhibitors, GPCR Ligands |

| R-SH | Thiol | -CH₂-S-R | Enzyme Inhibitors |

| R-OH | Alcohol/Phenol | -CH₂-O-R | Antiviral Agents |

| Imidazole | N-Heterocycle | -CH₂-(C₃H₃N₂) | Metalloproteinase Inhibitors |

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The differential reactivity of this compound makes it an ideal scaffold for combinatorial chemistry. A library of diverse compounds can be rapidly generated by reacting the starting material with a set of various nucleophiles at the bromomethyl position, followed by reacting the resulting intermediates with a different set of reagents (e.g., boronic acids for Suzuki coupling) at the chloro-position. This "two-dimensional" diversification strategy allows for the efficient exploration of a vast chemical space around the central pyridine core, increasing the probability of identifying novel hit compounds against biological targets.

Application in Agrochemical Intermediate Synthesis

Similar to its role in pharmaceuticals, the functionalized pyridine core is a key component in many modern agrochemicals, including herbicides and insecticides. fluoromart.com Trifluoromethylpyridine (TFMP) derivatives, for example, are a major class of crop protection agents. fluoromart.com Intermediates like this compound are valuable for the synthesis of these complex agrochemicals. The halogen atoms can be replaced or used as coupling sites to build the final active ingredient. The presence of fluorine in the pyridine ring is known to contribute to the biological activity of TFMP derivatives, a trait that makes fluorinated precursors particularly relevant. fluoromart.com

Contributions to the Development of Advanced Materials Precursors

While the primary applications of this compound are in the life sciences, its structural features also make it a potential precursor for advanced materials. Pyridine-based ligands are extensively used in coordination chemistry and materials science for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govacs.orgresearchgate.net The nitrogen atom of the pyridine ring can coordinate to metal ions, while the other substituents can be modified to act as linkers or to tune the properties of the resulting material.

The bromomethyl group can be converted into other functional groups, such as carboxylic acids or phosphonates, which can then serve as anchoring points to form robust, porous frameworks. These materials have applications in gas storage, separation, and catalysis. Furthermore, pyridine derivatives are being explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. google.com The tunable electronic properties of the functionalized pyridine ring make it a candidate for incorporation into conjugated polymers or small molecules designed for these applications. researchgate.netnih.gov

Advanced Research Avenues and Mechanistic Investigations in Halogenated Pyridine Chemistry

Computational and Theoretical Studies

Computational chemistry has become an indispensable tool for probing the intricate electronic and structural properties of halogenated pyridines. These theoretical investigations provide insights that are often difficult or impossible to obtain through experimental means alone, guiding synthetic efforts and explaining observed chemical behaviors.

Quantum mechanical calculations, especially those employing Density Functional Theory (DFT), are pivotal in understanding the molecular structure, electronic nature, and reactivity of substituted pyridines. journalijar.com For a molecule like 2-(Bromomethyl)-6-chloro-3-fluoropyridine, DFT can be used to calculate a variety of properties that dictate its chemical behavior. These studies often focus on how different substituents electronically influence the pyridine (B92270) ring. rsc.org

Electron attachment to pyridine and its derivatives can result in electronic resonances, which are metastable states that can be investigated using advanced computational techniques. aip.org DFT analysis helps in optimizing molecular geometries and understanding the electronic properties, such as dipole moments and orbital energies, which are critical for applications in materials science like Organic Light-Emitting Diodes (OLEDs). acs.org Calculations can predict bond lengths, bond angles, and charge distributions, revealing the influence of electron-withdrawing groups (such as chloro and fluoro substituents) and the reactive bromomethyl group on the pyridine core. researchgate.net For instance, electron-donating groups tend to increase the electron density around metal centers in pyridine-based pincer complexes, an effect that can be quantified through DFT. rsc.org

Table 1: Representative Theoretical Data for Substituted Pyridines from Computational Studies

| Property | Computational Method | Focus of Study | Significance in Halogenated Pyridine Chemistry |

| Electron Resonances | Orbital Stabilization with Coupled Cluster Methods | Calculation of positions and widths of electronic resonances in pyridine. aip.org | Provides insight into electron attachment processes, relevant to radiation chemistry and materials science applications. |

| Electronic Properties | DFT and Time-Dependent DFT (TD-DFT) | Analysis of dipole moment, HOMO-LUMO gap, and molecular orbitals in pyridine derivatives. acs.orgresearchgate.net | Predicts reactivity, stability, and suitability for electronic applications; explains the electronic influence of substituents. rsc.org |

| Molecular Geometry | DFT (e.g., B3LYP functional) | Optimization of bond lengths and angles of substituted pyridines. researchgate.net | Correlates structural features with chemical reactivity and spectroscopic data. |

This table is generated based on principles discussed in the cited literature and is for illustrative purposes.

One of the most powerful applications of computational chemistry is the ability to model entire reaction pathways, providing a step-by-step view of how reactants transform into products. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. nih.gov This is particularly valuable in halogenated pyridine chemistry, where multiple reactive sites can lead to issues with regioselectivity.

For example, in the functionalization of a polysubstituted pyridine, DFT calculations can determine the activation barriers for substitution at different positions on the ring. nih.gov This allows chemists to predict which isomer is kinetically or thermodynamically favored under specific reaction conditions. These models can explain the observed regioselectivity in reactions like C-H activation, nitration, or nucleophilic substitution. rsc.orgrsc.org By understanding the factors that control selectivity—such as steric hindrance, electronic effects of the halogen substituents, and the nature of the attacking reagent—synthetic strategies can be rationally designed to yield the desired product with high purity. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

While computational studies offer predictive power, experimental validation and characterization remain paramount. Advanced spectroscopic and analytical methods are essential for the unambiguous determination of the structure of complex molecules like this compound and for probing reaction mechanisms in real-time. jchps.comnumberanalytics.comroutledge.com

The combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms a powerful toolkit for structural elucidation. numberanalytics.com For fluorinated compounds, ¹⁹F NMR is particularly informative, providing data on the chemical environment of the fluorine atom. fluorine1.ruacs.org Carbon-13 NMR can reveal crucial information about C-F coupling constants, which are sensitive to the electronic environment and substitution pattern on the pyridine ring. acs.org

Modern analytical techniques are not limited to final product characterization. In-situ spectroscopic methods can monitor reactions as they occur, allowing for the detection of transient intermediates and the collection of kinetic data. This information is invaluable for confirming or refuting proposed reaction mechanisms derived from computational models. chemrxiv.org For instance, observing the formation and decay of a specific intermediate can provide direct evidence for a particular reaction pathway. chemrxiv.org

Exploration of Frustrated Lewis Pair Chemistry in N-Heterocycle Functionalization

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful, metal-free strategy for the activation of small molecules and unreactive bonds. cdnsciencepub.comresearchgate.net An FLP consists of a sterically hindered Lewis acid and Lewis base that, due to steric repulsion, cannot form a classical adduct. rsc.org This "frustration" leaves both the acidic and basic sites available to cooperatively interact with and activate a third substrate molecule.

In the context of N-heterocycles like pyridine, FLP chemistry offers novel pathways for functionalization. For example, FLPs have been shown to mediate the cleavage of H₂ and facilitate the hydrogenation of various substrates. rsc.org The application of this concept to halogenated pyridines could enable new C-H activation or functionalization reactions at positions that are otherwise difficult to access. Research has explored the use of N-heterocyclic carbenes (NHCs) as the Lewis base component in FLPs, which can deprotonate amine-borane adducts to form imidazolium (B1220033) amido-borate salts. rsc.org Polymeric N-heterocyclic carbenes have also been investigated for their potential in FLP chemistry, creating recyclable catalysts and stimuli-responsive materials. cdnsciencepub.commanchester.ac.uk The principles of FLP chemistry provide a promising avenue for developing new, metal-free catalytic transformations for complex pyridine derivatives.

Emerging Synthetic Strategies for Enhanced Pyridine Functionalization

The development of novel synthetic methods is crucial for accessing functionalized pyridines with high efficiency and selectivity. eurekaselect.comnih.gov Traditional methods often suffer from limitations, but several emerging strategies are overcoming these challenges, particularly for the late-stage functionalization of complex molecules. berkeley.eduunimi.it

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.net This strategy has been successfully applied to the C-H functionalization of pyridines. For instance, by generating acyl radicals from aldehydes, site-selective acylation at the C2 or C4 positions of pyridinium (B92312) salts can be achieved. acs.org The selectivity is often controlled by the nature of the N-substituent on the pyridinium salt. acs.org Pyridine N-oxides are also versatile precursors in photoredox catalysis, generating N-oxy radicals that can participate in reactions like the carbohydroxylation of olefins. acs.orgnih.gov

Late-Stage Functionalization (LSF): LSF refers to the introduction of functional groups into a complex, often biologically active, molecule at a late stage of the synthesis. unimi.itacs.org This approach avoids the need for lengthy de novo synthesis to create analogues for structure-activity relationship (SAR) studies. acs.org Techniques for LSF of pyridines include transition metal-catalyzed C-H activation and borylation, which allow for the selective modification of specific C-H bonds even in the presence of numerous other functional groups. rsc.orgunimi.it Overcoming the inherent reactivity patterns of the pyridine ring is a key challenge, with recent advances enabling functionalization at positions beyond the typical C2 site. nih.govnih.gov

C-H Activation: Direct C-H activation is an atom-economical strategy that converts inert C-H bonds into new functional groups, bypassing the need for pre-functionalized substrates. nih.govrsc.orgbohrium.com For pyridines, this is often achieved using transition metal catalysts (e.g., palladium, iridium) that can be directed to a specific C-H bond by a coordinating group. chemrxiv.orgnih.gov This approach has enabled a wide range of transformations, including arylation, alkylation, and acylation, providing powerful tools for assembling complex pyridine-containing structures. nih.govresearchgate.net

Table 2: Comparison of Emerging Pyridine Functionalization Strategies

| Strategy | Key Principle | Typical Reagents/Catalysts | Advantages | Representative Application |

| Photoredox Catalysis | Single-electron transfer (SET) initiated by visible light. acs.org | Photosensitizers (e.g., Ir, Ru complexes), organic dyes. | Mild conditions, high functional group tolerance, novel reactivity. | Site-selective C-H acylation of pyridinium salts. acs.org |

| Late-Stage Functionalization | Modifying complex molecules in the final synthetic steps. unimi.it | Transition metals (Ir, Pd), directing groups. | Rapid generation of analogues, exploration of SAR. acs.org | meta-selective borylation of pyridine-containing drugs. unimi.it |

| Direct C-H Activation | Transition metal-mediated cleavage of a C-H bond. rsc.org | Pd, Rh, Ir, Ru catalysts. | High atom economy, avoids pre-functionalization. | ortho-Arylation of 2-phenylpyridines. nih.gov |

| Flow Chemistry | Reactions performed in continuous-flow reactors. | Standard reagents adapted for flow systems. | Enhanced safety, scalability, precise control over reaction parameters. | Synthesis of functionalized pyridines with improved yield and purity. |

This table summarizes general characteristics of the discussed synthetic strategies.

Q & A

Q. What are the recommended spectroscopic methods for characterizing 2-(Bromomethyl)-6-chloro-3-fluoropyridine, and how can experimental data be validated against computational models?

Answer:

- FTIR and Raman Spectroscopy : Assign vibrational modes to confirm functional groups (e.g., C-Br, C-Cl, C-F stretches). Compare experimental peaks with density functional theory (DFT) calculations using B3LYP or B3PW91 methods with 6-311++G** or cc-pVTZ basis sets .

- NMR Spectroscopy : Use , , and NMR to verify substitution patterns and electronic environments. For example, the bromomethyl group (CHBr) typically appears as a triplet in NMR due to coupling with adjacent protons.

- Validation : Optimize molecular geometry using Gaussian or similar software, then calculate vibrational frequencies and NMR chemical shifts. Discrepancies >5% may indicate conformational flexibility or experimental artifacts .

Q. How can researchers safely handle and store this compound to prevent degradation?

Answer:

- Storage : Keep in a dry, sealed container under inert gas (e.g., N) at 2–8°C to avoid hydrolysis of the bromomethyl group .

- Handling : Use glove boxes or fume hoods to minimize exposure to moisture and oxygen. Hazard statements (e.g., H303, H313, H333) indicate risks of inhalation, skin contact, or ingestion; follow precautionary measures (P264, P280) .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to comply with environmental regulations .

Q. What synthetic routes are effective for preparing this compound?

Answer:

- Halogenation Strategies : Start with 2,6-dichloro-3-fluoropyridine and perform selective bromomethylation using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

- Cross-Coupling : Utilize nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-chloro-6-fluoropyridine with bromomethane derivatives) .